4-[(Diethoxyphosphoryl)methoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Diethoxyphosphoryl)methoxy]benzoic acid is an organic compound with the molecular formula C12H17O6P. This compound is characterized by the presence of a benzoic acid moiety substituted with a diethoxyphosphoryl group via a methoxy linkage. It is a white crystalline solid that is soluble in organic solvents and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethoxyphosphoryl)methoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with diethyl phosphite in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Organic solvents like toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous addition: of reactants
Efficient mixing: and heat exchange
Automated monitoring: of reaction parameters
Chemical Reactions Analysis
Types of Reactions
4-[(Diethoxyphosphoryl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Phosphonic acids
Reduction: Phosphine oxides
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
4-[(Diethoxyphosphoryl)methoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(Diethoxyphosphoryl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic functions.
Modulate signaling pathways: It can affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
Interact with receptors: The compound can bind to specific receptors on cell surfaces, triggering downstream effects.
Comparison with Similar Compounds
4-[(Diethoxyphosphoryl)methoxy]benzoic acid can be compared with other similar compounds such as:
4-Methoxybenzoic acid: Lacks the diethoxyphosphoryl group, making it less versatile in certain chemical reactions.
4-Hydroxybenzoic acid: Has a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Diethyl phosphite: A precursor in the synthesis of this compound, used in various phosphorylation reactions.
The uniqueness of this compound lies in its combination of a benzoic acid moiety with a diethoxyphosphoryl group, providing distinct chemical properties and reactivity.
Biological Activity
4-[(Diethoxyphosphoryl)methoxy]benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound this compound features a benzoic acid core substituted with a diethoxyphosphoryl group. This structural modification is hypothesized to enhance its biological activity by influencing its interaction with biological targets.
Protein Interaction Studies
The biological activity of compounds is often linked to their ability to interact with proteins. A study on related benzoic acid derivatives demonstrated that they could activate proteasomal and autophagy-lysosome pathways in human fibroblasts . Such pathways are crucial for maintaining cellular homeostasis and may be relevant for the biological activity of this compound.
Case Studies
- Inhibition of Enzymatic Activity : A related compound, 4-hydroxy-3-methoxybenzoic acid, was shown to inhibit neurolysin and angiotensin-converting enzyme activities, suggesting that similar mechanisms might be explored for this compound .
- Cell Viability Assays : In studies assessing the viability of leukemia cells treated with benzoic acid derivatives, it was found that certain compounds could significantly reduce cell viability, indicating potential cytotoxic effects . Although specific data on this compound is not available, the trends observed in related compounds warrant further investigation.
Pharmacological Profile
The pharmacological profile of benzoic acid derivatives indicates a wide range of activities including:
- Antioxidant properties
- Antimicrobial effects
- Antidiabetic activity
- Cytotoxic effects against various cancer cell lines
These activities suggest that this compound may possess similar pharmacological benefits.
Data Table: Summary of Biological Activities
Properties
CAS No. |
797763-38-3 |
---|---|
Molecular Formula |
C12H17O6P |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
4-(diethoxyphosphorylmethoxy)benzoic acid |
InChI |
InChI=1S/C12H17O6P/c1-3-17-19(15,18-4-2)9-16-11-7-5-10(6-8-11)12(13)14/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
XDOGBYMKVXWHCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC1=CC=C(C=C1)C(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.